molecular formula C19H16N6O B2414239 N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 384377-05-3

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2414239
CAS No.: 384377-05-3
M. Wt: 344.378
InChI Key: BHVLDXTXITXQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a chemical compound designed for scientific research, particularly in the field of oncology. This synthetic small molecule features a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which is a bioisostere of the natural purine nucleoside adenine. This structural characteristic allows it to compete with ATP for binding at the catalytic domain of kinase enzymes, making it a candidate for investigating tyrosine kinase inhibition . The compound is primarily of interest for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a well-validated oncogenic driver that is overexpressed in numerous cancers, including breast, lung, and hepatocellular carcinomas . Its design incorporates key pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs): the flat heteroaromatic pyrazolopyrimidine system occupies the adenine binding pocket, while the substituted phenyl rings are intended to interact with hydrophobic regions I and II of the ATP-binding site . The hydrazide linker moiety is strategically positioned to form potential hydrogen bonds in the linker region, a common feature in third-generation TKIs designed to overcome mutant EGFR (EGFRT790M) resistance . Researchers may utilize this compound in in vitro assays to study its anti-proliferative effects on various cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colon carcinoma) . Further applications include enzymatic kinase inhibition studies to determine half-maximal inhibitory concentration (IC50) values against wild-type and mutant EGFR, apoptosis induction analysis via flow cytometry, and investigation of cell cycle arrest mechanisms . Molecular docking studies can also be performed to explore its binding mode and affinity within the EGFR kinase domain . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-13-7-9-15(10-8-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVLDXTXITXQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has shown potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that this compound can inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values as low as sub-microgram/mL concentrations .

Biological Interactions

The compound is studied for its interactions with biological macromolecules:

  • Binding Affinity Studies : Investigations into its binding affinity to proteins and nucleic acids help elucidate its mechanism of action and specificity towards biological targets .

Chemical Research

In chemistry, this compound serves as a building block for synthesizing more complex heterocyclic systems. It is used in the development of new chemical entities with potential biological activities .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) cell lines .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of derivatives from the pyrazolo family. The study found that compounds similar to this compound displayed potent activity against both planktonic and biofilm bacterial growth .

Mechanism of Action

The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with molecular targets such as protein tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin

Biological Activity

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C21H20N6O2
  • Molecular Weight : 388.43 g/mol
  • InChIKey : FXJPCOOIORFZSQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of less than 5 μM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HL-60≤5
MCF-7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Preliminary screenings indicated effectiveness against certain Gram-positive bacteria and yeasts. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes .

Table 2: Antimicrobial Activity Profile

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliNot Active
Candida albicansActive

Case Studies

  • Study on HL-60 Cells : This research focused on the synthesis and characterization of this compound, revealing its potential as a lead compound for further development in leukemia treatment. The study emphasized the importance of structure-activity relationships (SAR) in optimizing its efficacy .
  • Antimicrobial Screening : In another study, various derivatives of benzohydrazide were synthesized and screened for antimicrobial properties. The results indicated that modifications to the hydrazide moiety could enhance activity against specific pathogens, suggesting avenues for further exploration .

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with cancer and microbial infections. These studies help identify potential interactions with active sites on enzymes or receptors, providing insights into its mechanism of action.

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Mode of Interaction
ALK (Anaplastic Lymphoma Kinase)-9.5Hydrogen bonds
iNOS (Inducible Nitric Oxide Synthase)-8.7π-stacking

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzohydrazide derivatives under reflux in anhydrous acetonitrile or dichloromethane. Purification involves crystallization from isopropyl alcohol or ethanol, yielding white to light-yellow crystalline solids with defined melting points . Characterization relies on 1H/13C NMR (e.g., δ 7.2–8.2 ppm for aromatic protons) and IR spectroscopy (e.g., N-H stretches at ~3200 cm⁻¹) .

Q. How is the purity and identity of the compound validated in academic research?

  • Methodological Answer : Purity is confirmed via HPLC (>95% purity) and melting point analysis (e.g., 263–265°C for derivatives). Identity verification uses high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ ion at m/z 380–382 for chlorinated analogs) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvent systems are optimal for recrystallization to achieve high yields?

  • Methodological Answer : Isopropyl alcohol and ethanol-DMF mixtures are effective for recrystallization, yielding 55–89% for hydrazide derivatives. Solvent choice impacts crystal morphology and purity, with polar aprotic solvents reducing O-substituted byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize N- vs. O-substitution byproducts?

  • Methodological Answer : Regioselectivity is controlled by using bulky electrophiles (e.g., arylpiperazines) and anhydrous conditions to favor N-substitution. Chromatographic monitoring (TLC/HPLC) and LC-MS identify byproducts, while adjusting reaction time/temperature suppresses O-alkylation .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR coupling constants or integration ratios (e.g., aromatic proton splitting patterns) are addressed via heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals. X-ray crystallography (as in pyrazolo[3,4-d]pyrimidine sulfonamide derivatives) provides definitive structural confirmation .

Q. How can researchers design bioactivity assays to evaluate kinase inhibition potential?

  • Methodological Answer : Use in vitro kinase assays (e.g., Src-family kinases) with ATP-competitive inhibition protocols. IC50 values are determined via fluorescence polarization (e.g., PP1 analogs inhibit Lck/Fyn at 5–6 nM). Cross-validate with cell-based assays (e.g., anti-proliferation in cancer lines) and selectivity profiling against non-target kinases (e.g., ZAP-70, JAK2) .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Methodological Answer : Powder X-ray diffraction (PXRD) identifies distinct crystal lattices, while differential scanning calorimetry (DSC) detects thermal phase transitions (e.g., melting/recrystallization events). Solvent-mediated polymorph conversion is monitored via Raman spectroscopy .

Q. How should stability studies be designed to assess hydrolytic or oxidative degradation?

  • Methodological Answer : Conduct forced degradation studies under acidic/alkaline (0.1M HCl/NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA and characterize degradants using Q-TOF-MS . Store samples at -20°C in amber vials to prevent light/moisture-induced breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.